An In-depth Technical Guide to AMG319: A Selective PI3Kδ Inhibitor
An In-depth Technical Guide to AMG319: A Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG319 is a potent and selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by Amgen, it has been investigated for its therapeutic potential in both autoimmune diseases and various cancers, particularly hematological malignancies and solid tumors.[2] This technical guide provides a comprehensive overview of AMG319, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.
Chemical Properties
| Property | Value |
| IUPAC Name | (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine |
| Molecular Formula | C₂₁H₁₆FN₇ |
| Molar Mass | 385.406 g/mol |
| CAS Number | 1608125-21-8 |
Mechanism of Action
AMG319 selectively targets the p110δ catalytic subunit of Class IA PI3K. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it a key regulator of immune cell function.[1]
By inhibiting PI3Kδ, AMG319 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade ultimately results in the inhibition of cell proliferation and induction of apoptosis in susceptible cells.[3][5]
Furthermore, the selective inhibition of PI3Kδ in immune cells provides an immunomodulatory effect. It has been shown to reduce the number and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment, which may enhance the anti-tumor activity of cytotoxic T cells.[6][7]
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of AMG319.
Quantitative Preclinical Data
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Selectivity vs. PI3Kδ | Reference |
| PI3Kδ | 18 | - | [8] |
| PI3Kα | 33,000 | >1800-fold | [9] |
| PI3Kβ | 2,700 | ~150-fold | [9] |
| PI3Kγ | 850 | ~47-fold | [8] |
In Vitro Cellular Activity
| Assay | Cell Type | IC₅₀ (nM) | Reference |
| anti-IgM/CD40L-induced B cell proliferation | Human B cells | 8.6 | [8] |
| pAkt reduction | Human B cells | 1.5 | [8] |
| anti-IgD-induced CD69 expression | Human Whole Blood | Not specified | [8] |
| In vivo pAKT inhibition | Transgenic (IgMm) mice | 1.9 | [8] |
Experimental Protocols
PI3Kδ Enzymatic Assay (Representative Protocol)
This protocol is a representative example of a common method used to determine the enzymatic activity of PI3Kδ and the inhibitory potential of compounds like AMG319.
Materials:
-
Recombinant PI3Kδ (p110δ/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[10]
-
AMG319 or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a working solution of the PI3K lipid substrate in the kinase assay buffer.
-
Dilute the recombinant PI3Kδ enzyme to the desired concentration in the lipid substrate solution.
-
Add 0.5 µL of the test compound (e.g., AMG319) or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular pAkt Flow Cytometry Assay (Representative Protocol)
This protocol outlines a general method for measuring the phosphorylation of Akt in B cells upon stimulation and inhibition.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
B-cell receptor (BCR) stimulating agent (e.g., anti-IgM or anti-IgD antibody)
-
AMG319 or other test compounds
-
Fixation buffer (e.g., 2-4% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD19) and intracellular phospho-proteins (e.g., anti-phospho-Akt Ser473)
-
Flow cytometer
Procedure:
-
Pre-incubate the cells with various concentrations of AMG319 or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
Fix the cells by adding formaldehyde and incubating at 37°C for 10 minutes.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.
-
Wash the cells and stain with a cocktail of fluorescently labeled antibodies against cell surface markers (to identify B cells) and intracellular phospho-Akt.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by gating on the B cell population (e.g., CD19-positive cells) and quantifying the median fluorescence intensity of the phospho-Akt signal.
-
Determine the IC₅₀ value for the inhibition of Akt phosphorylation.
Preclinical Evaluation Workflow
Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor like AMG319.
Lymphoma Xenograft Model (Representative Protocol)
This protocol provides a general framework for establishing and utilizing a lymphoma xenograft model to evaluate the in vivo efficacy of AMG319.
Materials:
-
Human lymphoma cell line (e.g., from diffuse large B-cell lymphoma)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
AMG319 formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Culture the human lymphoma cells in appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take.
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of each immunodeficient mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AMG319 orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of general health and treatment tolerance.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of AMG319.
Clinical Development
AMG319 has been evaluated in several clinical trials for both hematological malignancies and solid tumors.
Phase I/II Study in Relapsed/Refractory Lymphoid Malignancies (NCT01300026)
-
Design: A multi-center, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[11]
-
Patient Population: Adults with relapsed or refractory lymphoid malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[12]
-
Dosage: Oral doses of 25, 50, 100, 200, 300, and 400 mg administered once daily.[11][12]
-
Key Findings:
-
The maximum tolerated dose (MTD) was not reached up to 400 mg daily.[12]
-
AMG319 demonstrated anti-tumor activity, with early responses observed in CLL patients, including those with high-risk cytogenetics.[12]
-
Pharmacokinetic analysis showed linear absorption with mean plasma half-lives of 3.8 to 6.6 hours.[12]
-
Pharmacodynamic assessments revealed dose-dependent inhibition of BCR-induced pAkt in CLL samples, with near-complete inhibition at the 400 mg dose.[12]
-
Phase IIa Study in Head and Neck Squamous Cell Carcinoma (HNSCC) (NCT02540928)
-
Design: A randomized, double-blind, placebo-controlled, neoadjuvant "window of opportunity" study.[13][14]
-
Patient Population: Patients with operable HNSCC, both HPV-positive and HPV-negative.[13]
-
Dosage: 300 mg or 400 mg of AMG319 or placebo administered orally once daily for 20-29 days prior to surgery.[13][14]
-
Key Findings:
-
Treatment with AMG319 led to a reduction in tumor-infiltrating regulatory T cells and an increase in the cytotoxic potential of CD8+ T cells.[6]
-
A significant number of patients (12 out of 21) discontinued treatment due to immune-related adverse events (irAEs), including rash, diarrhea, and colitis.[6][15]
-
The high rate of irAEs suggested a systemic effect on Tregs and highlighted the challenge of balancing on-target immune activation with toxicity in a solid tumor setting.[6]
-
Clinical Trial Workflow
Caption: A simplified representation of the clinical trial phases for drug development.
Adverse Events in Clinical Trials
| Adverse Event (Grade ≥3) | Lymphoid Malignancies Trial (NCT01300026) | HNSCC Trial (NCT02540928) |
| Colitis/Diarrhea | 10% (colitis) | 23.8% (diarrhea) |
| Anemia | 10% | Not reported as a primary AE |
| Leukocytosis | 7% | Not reported as a primary AE |
| Infection | 7% | Not reported as a primary AE |
| Hemolysis | 7% | Not reported as a primary AE |
| Rash maculo-papular | Not reported as a primary AE | More common with AMG319 (p=0.02) |
| Influenza-like illness | Not reported as a primary AE | More common with AMG319 (p<0.01) |
| ALT increased | Not reported as a primary AE | More common with AMG319 (p=0.07) |
Data compiled from available public information on the respective clinical trials.[12][16][17]
Conclusion
AMG319 is a well-characterized, potent, and selective inhibitor of PI3Kδ. Preclinical studies have demonstrated its ability to effectively block the PI3K/Akt signaling pathway and induce anti-tumor effects in relevant models. Clinical trials have confirmed its activity in lymphoid malignancies and provided proof-of-mechanism for its immunomodulatory effects in solid tumors. However, the therapeutic window for AMG319 appears to be narrow, particularly in solid tumors, due to the on-target toxicity associated with systemic Treg depletion. Further research into alternative dosing schedules or combination therapies may be necessary to optimize the risk-benefit profile of AMG319 and fully realize its therapeutic potential. This guide provides a foundational understanding of AMG319 for professionals in the field of drug discovery and development.
References
- 1. Facebook [cancer.gov]
- 2. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.es [promega.es]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. AMG 319 in HPV Positive and Negative HNSCC | MedPath [trial.medpath.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. Intermittent PI3Kδ inhibition sustains anti-tumour immunity and curbs irAEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 17. Adverse event profile of five anti head and neck squamous cell carcinoma drugs: a descriptive analysis from WHO-VigiAccess - PubMed [pubmed.ncbi.nlm.nih.gov]
